4-[(3-Bromophenyl)methyl]morpholine-3,5-dione 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 1250558-73-6
VCID: VC3381051
InChI: InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
SMILES: C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.11 g/mol

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione

CAS No.: 1250558-73-6

Cat. No.: VC3381051

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione - 1250558-73-6

Specification

CAS No. 1250558-73-6
Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
IUPAC Name 4-[(3-bromophenyl)methyl]morpholine-3,5-dione
Standard InChI InChI=1S/C11H10BrNO3/c12-9-3-1-2-8(4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2
Standard InChI Key JLCSUPHQXMNQOJ-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br
Canonical SMILES C1C(=O)N(C(=O)CO1)CC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Properties

Basic Chemical Information

4-[(3-Bromophenyl)methyl]morpholine-3,5-dione is characterized by specific chemical identifiers that distinguish it from related compounds. These fundamental properties are essential for proper classification and utilization in research settings.

PropertyValue
Chemical Name4-[(3-bromophenyl)methyl]morpholine-3,5-dione
CAS Number1250558-73-6
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
MDL NumberMFCD14649514
Purity StandardNLT 97%

The compound features a distinctive chemical structure that combines a morpholine-3,5-dione core with a 3-bromophenyl methyl substituent, creating a molecule with potential reactivity at multiple sites .

Structural Characteristics

The molecular structure of 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione consists of several key structural features that define its chemical behavior:

  • A morpholine ring system forming the core structure

  • Two carbonyl groups at positions 3 and 5 of the morpholine ring, creating a diketone functionality

  • A methyl linker connecting the morpholine nitrogen to the aryl group

  • A 3-bromophenyl group as the primary aromatic substituent

This structural arrangement differentiates it from similar compounds such as 4-(3-Bromophenyl)morpholine (CAS: 197846-82-5) , which lacks the diketone functionality in the morpholine ring.

Structural Relationship to Similar Compounds

Comparison with Related Morpholine Derivatives

Understanding the relationship between 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione and similar compounds provides valuable context for researchers working with this chemical class.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-[(3-Bromophenyl)methyl]morpholine-3,5-dione1250558-73-6C11H10BrNO3284.11Contains morpholine-3,5-dione core with methylene linker
4-(3-Bromophenyl)morpholine197846-82-5C10H12BrNO242.11Direct attachment of aryl group to morpholine; no carbonyl groups
Morpholine-3,5-dione4430-05-1C4H5NO3115.09Lacks the bromophenyl methyl substituent

The morpholine-3,5-dione core present in the title compound shares structural similarities with other morpholinedione derivatives that have demonstrated utility in pharmaceutical research .

Significance of Structural Features

The presence of both a reactive bromine atom on the phenyl ring and the diketone functionality in the morpholine ring creates multiple points for potential chemical modifications:

  • The bromine atom serves as a potential site for coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig transformations

  • The morpholine-3,5-dione system offers opportunities for nucleophilic attack at the carbonyl positions

  • The methylene bridge provides a spacer that influences the spatial arrangement and reactivity of both functional groups

SupplierProduct IdentifierSpecificationsAdditional Information
MolCoreMC11H591Purity: NLT 97%ISO certified manufacturing; specialized in high-purity production
BLD PharmNot specifiedNot explicitly statedMDL No.: MFCD14649514
Accel ChemSY193152For R&D use onlyLimited stock information available

These commercial sources primarily market this compound for research applications, with MolCore specifically highlighting its use as a potential pharmaceutical intermediate .

Quality Standards and Certification

MolCore emphasizes its specialization in manufacturing high-purity 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione, delivering it as a critical API (Active Pharmaceutical Ingredient) intermediate for global pharmaceutical and research industries. Their product is certified under ISO quality systems, ensuring consistent quality and purity standards .

Synthetic Considerations

Structural Modifications and Derivatives

The presence of key functional groups in 4-[(3-Bromophenyl)methyl]morpholine-3,5-dione enables several potential structural modifications:

  • Replacement of the bromine with other substituents through coupling reactions

  • Reduction of one or both carbonyl groups in the morpholine ring

  • Functionalization of the methylene bridge

  • Introduction of additional substituents on the morpholine ring

These modifications could generate libraries of derivatives with potentially diverse properties and applications.

For reference, related compounds such as 4-(3-Bromophenyl)morpholine carry hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

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